2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation using bromine or chlorination using chlorine gas.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with bacterial cell membranes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2-Benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound shares a similar chromene structure and exhibits similar biological activities.
2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-:
Benzeneethanamine, 4-methoxy-α-methyl-: This compound has a similar aromatic structure and is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21NO5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-benzyl-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO5/c1-15-8-11-20-18(12-15)24(29)22-23(17-9-10-19(28)21(13-17)31-2)27(26(30)25(22)32-20)14-16-6-4-3-5-7-16/h3-13,23,28H,14H2,1-2H3 |
InChI Key |
JUBGXCAXRSGTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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